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Compound of Interest

Compound Name:
1,2-Benzisothiazole, 3-(1-

piperazinyl)-, 1,1-dioxide

CAS No.: 131540-88-0

Cat. No.: B1269226 Get Quote

Scaffold Analysis, Mechanisms of Action, and Experimental Protocols

Executive Summary
The 1,2-benzisothiazole scaffold (benzo[d]isothiazole) represents a privileged structure in

medicinal chemistry, distinct from its 1,3-benzothiazole isomer due to the specific positioning of

sulfur and nitrogen atoms (S-N bond in the heterocyclic ring).[1] While 1,3-benzothiazoles are

widely explored, 1,2-benzisothiazoles have emerged as potent, multi-target anticancer agents

capable of operating under hypoxic conditions—a critical resistance mechanism in solid

tumors.

This guide analyzes the therapeutic potential of 1,2-benzisothiazole derivatives, focusing on

their role as Carbonic Anhydrase IX (CAIX) inhibitors, tubulin polymerization inhibitors, and

multi-target kinase modulators. It provides validated synthesis protocols, mechanistic

pathways, and quantitative data for researchers developing next-generation oncotherapeutics.

Chemical Scaffold & Structure-Activity Relationship
(SAR)
The 1,2-benzisothiazole core consists of a benzene ring fused to an isothiazole ring.[1] Its

anticancer potency is highly sensitive to substitution patterns at the C-3 position of the
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isothiazole ring and the C-4/5/6 positions of the benzene ring.

Core Structure and Numbering
The biological activity is governed by the electronic environment of the S-N bond and the

lipophilicity of substituents.

Position 3 (C-3): Functionalization here (e.g., with carboxamides, acetic acid derivatives, or

piperazine linkers) is critical for target engagement, particularly for kinase and CAIX

inhibition.[1]

Benzene Ring (Positions 4, 5, 6): Substitutions here (e.g., nitro, methoxy, or sulfonamide

groups) modulate solubility and affinity for the hydrophobic pockets of enzymes like Carbonic

Anhydrase IX.

Key SAR Findings
CAIX Selectivity: Introduction of alkyl/arylcarboxamide moieties at positions 4, 5, or 6

significantly enhances selectivity for the tumor-associated isoform CAIX over the cytosolic

CA I and II.

Multi-Target Efficacy: A nitro group (

) at the R1 position (often C-5 or C-6) consistently enhances binding affinity against targets
like MMP13 and FGFR1 due to electron-withdrawing effects that strengthen

-stacking interactions.[1]

Tubulin Binding: Bulky hydrophobic groups at C-3 allow the molecule to occupy the

colchicine binding site of tubulin, disrupting microtubule dynamics.

Mechanisms of Action
1,2-Benzisothiazoles exhibit a "polypharmacological" profile, attacking cancer cells through

multiple simultaneous pathways.

Inhibition of Carbonic Anhydrase IX (CAIX) in Hypoxia
Solid tumors often develop hypoxic cores where HIF-1
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upregulates CAIX.[1] CAIX catalyzes the hydration of extracellular

to bicarbonate (

) and protons (

).[1] The protons acidify the extracellular microenvironment (promoting invasion), while
bicarbonate is imported to maintain intracellular alkaline pH (survival).[1]

Mechanism: 1,2-Benzisothiazole sulfonamides coordinate with the

ion in the CAIX active site, blocking this catalytic cycle.

Outcome: Intracellular acidification and extracellular alkalization lead to cancer cell apoptosis

and reduced metastasis.

Multi-Target Kinase & Enzyme Inhibition
Recent computational and in vitro profiling identifies 1,2-benzisothiazoles as inhibitors of:

FGFR1 (Fibroblast Growth Factor Receptor 1): Blocking angiogenesis.[1][2]

MMP13 (Matrix Metalloproteinase 13): Preventing tissue remodeling required for metastasis.

[1]

DHFR (Dihydrofolate Reductase): Disrupting DNA synthesis.[1]

Visualization: Hypoxia-Induced CAIX Inhibition Pathway
The following diagram illustrates the pathway by which 1,2-benzisothiazole derivatives disrupt

tumor survival mechanisms under hypoxia.
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Caption: Mechanism of 1,2-benzisothiazole-mediated CAIX inhibition disrupting pH regulation

in hypoxic tumor cells.[1]
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Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for the

synthesis and biological evaluation of these compounds.

Synthesis of 1,2-Benzisothiazole-3-Carboxamides
This protocol describes the synthesis of derivatives starting from 2,2'-dithiodibenzoic acid, a

robust precursor for the 1,2-benzisothiazole core.[1]

Reagents:

2,2'-Dithiodibenzoic acid[1]

Thionyl chloride (

)[1]

Appropriate amine (

)[1]

Sulfuryl chloride (

) or Iodine (

) for cyclization[1]

Step-by-Step Methodology:

Acid Chloride Formation: Reflux 2,2'-dithiodibenzoic acid (10 mmol) in excess thionyl

chloride (30 mL) for 3 hours. Evaporate excess

under vacuum to obtain the bis-acid chloride.[1]

Amide Coupling: Dissolve the residue in dry dichloromethane (DCM). Add the appropriate

amine (22 mmol) and triethylamine (TEA, 25 mmol) dropwise at 0°C. Stir at room

temperature (RT) for 12 hours. Wash with water/brine, dry over

, and concentrate to yield the 2,2'-dithiodibenzamide intermediate.
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Oxidative Cyclization: Dissolve the intermediate (5 mmol) in dry pyridine or DCM. Add

sulfuryl chloride (6 mmol) or

(10 mmol) dropwise.[1] Stir at RT for 4-6 hours.[1] The oxidative conditions facilitate the
formation of the S-N bond, closing the isothiazole ring.

Purification: Quench with saturated

(if using iodine) or water. Extract with ethyl acetate.[1] Purify the crude product via silica gel
column chromatography (Hexane:EtOAc gradient) to isolate the 1,2-benzisothiazole-3-
carboxamide.[1]

Biological Evaluation: Hypoxic Cell Proliferation Assay
Standard MTT assays under normoxia are insufficient for CAIX inhibitors. This protocol

validates activity under hypoxic conditions.[1][3][4]

Protocol:

Cell Seeding: Seed HT-29 (colon cancer) cells (

cells/well) in 96-well plates.

Hypoxia Induction: Incubate cells for 24 hours. Replace medium with fresh medium

containing the test compound (0.1 - 100

M).[1]

Normoxia Control: Incubate in standard incubator (

).[1]

Hypoxia Group:[1] Incubate in a hypoxia chamber (

) or use Cobalt Chloride (

, 100

M) as a chemical hypoxia mimetic.

Incubation: Treat for 48-72 hours.
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Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours. Dissolve formazan crystals in

DMSO. Measure absorbance at 570 nm.

Validation: Calculate

values. A significant potency shift (lower

) under hypoxia compared to normoxia indicates CAIX-mediated efficacy.[1]

Quantitative Data Analysis
The following table summarizes the anticancer potency of key 1,2-benzisothiazole derivatives

reported in recent literature (e.g., J. Med. Chem., Eur. J. Med.[5] Chem.).[1][2][5][6][7][8][9][10]

[11]

Table 1: Comparative

Values of 1,2-Benzisothiazole Derivatives
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Compoun
d ID

R-
Substitue
nt (Pos
3/N)

Target(s) Cell Line Condition
IC50 (

M)
Ref

5c

4-

fluorophen

yl-

carboxami

de

CAIX /

CAXII

HT-29

(Colon)

Hypoxia (

)
0.45 [1]

5c

4-

fluorophen

yl-

carboxami

de

CAIX HT-29 Normoxia >100 [1]

5j

3-

nitrophenyl

-

carboxami

de

CAIX HT-29
Hypoxia (

)
0.82 [1]

Cmpd 9

Nitro-

substituted

(R1)

MMP13 /

FGFR1

MDA-MB-

231
Normoxia 2.8 [2]

BIT-Tub1

3-(3,4,5-

trimethoxy

phenyl)

Tubulin
HeLa

(Cervical)
Normoxia 1.2 [3]

Note: The drastic difference in IC50 for Compound 5c between hypoxia and normoxia confirms

its selectivity for the hypoxia-induced target CAIX.

Synthesis Workflow Visualization
The following diagram outlines the logical flow of the oxidative cyclization synthesis route

described in Section 4.1.
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Caption: Synthetic route for 1,2-benzisothiazole-3-carboxamides via oxidative cyclization of

dithio-precursors.

Future Outlook & Challenges
While the 1,2-benzisothiazole scaffold shows immense promise, specifically for hypoxic tumors

(which are often resistant to radiotherapy and chemotherapy), challenges remain:

Solubility: Many high-affinity derivatives exhibit poor aqueous solubility.[1] Formulation

strategies (e.g., nanoparticle encapsulation) or introduction of solubilizing groups

(morpholine/piperazine tails) are necessary.[1]

Selectivity: While CAIX selectivity is good, off-target effects on cytosolic CA I/II can cause

systemic side effects.[1] Further optimization of the "tail" region of the molecule is required to

exploit the specific active site topography of CAIX.

Clinical Translation: Most data is currently preclinical.[1] Acceleration into in vivo xenograft

models is critical to validate the hypoxia-selective mechanism in a physiological tumor

microenvironment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1269226#anticancer-activity-of-1-2-benzisothiazole-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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